N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:
Formation of the benzoxazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the benzoxazinone intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methoxyphenyl)-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the 7-methyl group.
N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Contains a chloro group instead of a fluoro group.
Uniqueness
N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H17FN2O4 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C18H17FN2O4/c1-11-3-5-14-16(7-11)25-10-18(23)21(14)9-17(22)20-12-4-6-15(24-2)13(19)8-12/h3-8H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
RFRNMSGNANWOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.